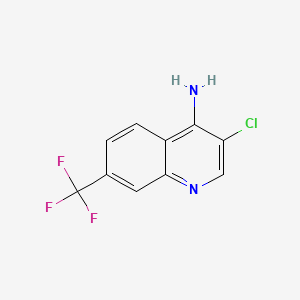

3-Chloro-7-(trifluoromethyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

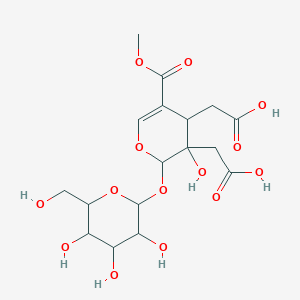

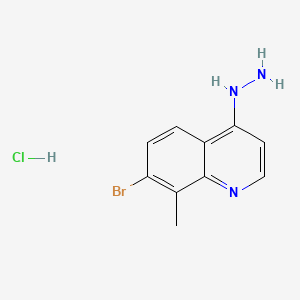

3-Chloro-7-(trifluoromethyl)quinolin-4-amine (CTQA) is a synthetic organic compound that belongs to the quinoline family. It has a molecular formula of C10H6ClF3N2 and a molecular weight of 246.617 .

Synthesis Analysis

The synthesis of CTQA and its derivatives often involves condensation reactions . For instance, a series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives have been prepared .Molecular Structure Analysis

The molecular structure of CTQA includes a quinoline core with a trifluoromethyl group at the 7-position and an amine group at the 4-position . The presence of the trifluoromethyl group can significantly influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The trifluoromethyl group in CTQA can participate in various chemical reactions. For instance, oxidative trifluoromethylation reactions have been reported, involving various nucleophiles with CF3SiMe3 in the presence of oxidants .Applications De Recherche Scientifique

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 3-Chloro-7-(trifluoromethyl)quinolin-4-amine is known to enhance pharmacological activity. This compound can be utilized in the development of new drugs, leveraging its potential to interact with various biological targets due to the presence of the trifluoromethyl group, which is a common pharmacophore in many FDA-approved drugs .

Antimicrobial Agents

Fluorinated quinolines, which include the 3-Chloro-7-(trifluoromethyl)quinolin-4-amine structure, have shown remarkable antibacterial activity. They can be synthesized and tested as potential antimicrobial agents, especially in the fight against drug-resistant bacteria .

Antineoplastic Agents

The quinoline ring system is a well-known structure in antineoplastic drugs. The unique properties of fluorinated quinolines, such as 3-Chloro-7-(trifluoromethyl)quinolin-4-amine, could be harnessed to develop novel cancer therapies, targeting specific enzymes or pathways involved in cancer cell proliferation .

Agrochemical Research

In agriculture, fluorinated quinolines can serve as potent pesticides or herbicides. The trifluoromethyl group in 3-Chloro-7-(trifluoromethyl)quinolin-4-amine could be explored for its efficacy in protecting crops from pests and diseases, contributing to increased agricultural productivity .

Material Science

The compound’s potential for creating materials with unique properties, such as liquid crystals, could be investigated. Its structural features might contribute to the development of advanced materials for electronic displays or other applications where liquid crystals are used .

Enzyme Inhibition Studies

As an enzyme inhibitor, 3-Chloro-7-(trifluoromethyl)quinolin-4-amine could be valuable in biochemical research to study enzyme mechanisms or to develop inhibitors for enzymes that are therapeutic targets for various diseases .

Neurological Disorders Research

The compound’s influence on neurotransmitter systems could be examined for potential applications in treating neurological disorders. Its structural similarity to known compounds that affect serotonin reuptake, for example, suggests possible research avenues in this area .

Catalysis

In the field of catalysis, the unique electronic properties imparted by the trifluoromethyl group could make 3-Chloro-7-(trifluoromethyl)quinolin-4-amine a candidate for developing new catalytic processes, potentially leading to more efficient chemical reactions .

Mécanisme D'action

Propriétés

IUPAC Name |

3-chloro-7-(trifluoromethyl)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15/h1-4H,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEWSFLTVGBMOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672762 |

Source

|

| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |

CAS RN |

1203579-71-8 |

Source

|

| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)

![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)

![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)

![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)

![(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate](/img/structure/B598888.png)

![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)